(3-Mercaptopropyl)ammonium chloride
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Overview
Description
(3-Mercaptopropyl)ammonium chloride, also known as 3-MPAC, is an organic compound used in a variety of scientific research applications. It is a quaternary ammonium salt and is composed of a positively charged nitrogen atom, three carbon atoms, and a chlorine atom. 3-MPAC has been used in a variety of biochemical, physiological, and laboratory experiments due to its unique properties.
Scientific Research Applications
Reactivity and Compound Formation
- Ammonium chloride mixtures, when reacted with Monel (Cu68Ni32), yield compounds such as (NH4)2(NH3)x[Ni(NH3)2Cl4] and (NH4)5Cl2[CuCl2][CuCl4]. These compounds are studied for their crystal structures and reactivity, indicating potential applications in materials science (Meyer & Nockemann, 2001).
Anaerobic Oxidation in Environmental Processes
- Anaerobic oxidation of ammonium, a process in which ammonium is converted to dinitrogen gas, is confirmed as a biological process. This has implications for understanding nitrogen cycles in environmental systems (van de Graaf et al., 1995).
Involvement in Synthesis Reactions
- Ammonium chloride plays a role in the synthesis of complex chlorides and their decomposition to form rare-earth metal trichlorides, indicating its utility in the field of inorganic chemistry (Meyer & Ax, 1982).
Catalysis and Chemical Reactions
- A study on the solution-phase catalysis associated with palladium leaching from immobilized thiols demonstrated the role of 3-mercaptopropyl-functionalized silica in catalysis, revealing insights into the mechanisms of Heck and Suzuki coupling reactions (Richardson & Jones, 2007).
Ion-Exchange and Electrochemical Properties
- Quaternary ammonium-functionalized silica microspheres, obtained through a surfactant template route, show significant ion-exchange properties. This has implications for applications in electrochemistry and environmental remediation (Walcarius & Ganesan, 2006).
Antimicrobial Applications
- The application of quaternary ammonium salts, such as (3-Mercaptopropyl)ammonium chloride, in antimicrobial coatings on various substrates, demonstrates their potential in creating surfaces resistant to microbial growth (Liu et al., 2013).
Application in Ionic Liquids and Functionalization
- The use of ionic liquids, including those containing quaternary ammonium chloride, in the dissolution and functionalization of cellulose, opens doors to applications in biomaterials and sustainable technologies (Heinze et al., 2005).
Quantum Dot Research
- The preparation of colloidal 3-mercaptopropionic acid capped lead sulfide quantum dots, stabilized with a quaternary ammonium halide salt, provides insights into the optical properties of these materials, suggesting applications in nanotechnology and materials science (Reinhart & Johansson, 2017).
Mechanism of Action
Target of Action
3-Aminopropane-1-thiol hydrochloride, also known as (3-Mercaptopropyl)ammonium chloride, primarily targets metal surfaces, specifically gold nanorods (AuNR). It forms a self-assembled monolayer (SAM) of amine-terminated alkanethiol on these surfaces .
Mode of Action
The compound interacts with its target by forming a spacer layer that provides a gap between the metal surface and nanoparticles . This interaction is crucial for the formation of a plasmonic tunneling gap through coulomb blockage .
Biochemical Pathways
Its ability to form a sam on gold nanorods (aunr) suggests it may influence pathways related to photon absorption in photovoltaic and other photo-sensors based devices .
Result of Action
The molecular and cellular effects of 3-Aminopropane-1-thiol hydrochloride’s action primarily involve the formation of a SAM on gold nanorods (AuNR). This results in controlled spacing and enhanced photon absorption in photovoltaic and other photo-sensors based devices .
Action Environment
The action, efficacy, and stability of 3-Aminopropane-1-thiol hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C for optimal stability . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-Mercaptopropyl)ammonium chloride involves the reaction of 3-mercaptopropylamine with hydrochloric acid.", "Starting Materials": [ "3-mercaptopropylamine", "Hydrochloric acid" ], "Reaction": [ "Add 3-mercaptopropylamine to a round-bottom flask.", "Slowly add hydrochloric acid to the flask while stirring.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting solid.", "Wash the solid with cold water and dry it under vacuum to obtain (3-Mercaptopropyl)ammonium chloride." ] } | |
CAS RN |
7211-54-3 |
Molecular Formula |
C3H10ClNS |
Molecular Weight |
127.64 g/mol |
IUPAC Name |
3-sulfanylpropylazanium;chloride |
InChI |
InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H |
InChI Key |
GMEDUXHKSSWXSL-UHFFFAOYSA-N |
SMILES |
C(CN)CS.Cl |
Canonical SMILES |
C(C[NH3+])CS.[Cl-] |
Other CAS RN |
7211-54-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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